Cas no 102312-28-7 (N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine)
![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine structure](https://ja.kuujia.com/scimg/cas/102312-28-7x500.png)
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine 化学的及び物理的性質
名前と識別子
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- N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine
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- MDL: MFCD19285176
- インチ: 1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3
- InChIKey: WOPJGCHLBFCBLZ-UHFFFAOYSA-N
- SMILES: C12N(C)C(CC1)CC(NC)C2
計算された属性
- 精确分子量: 154.146999g/mol
- 同位素质量: 154.146999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- 分子量: 154.25g/mol
- トポロジー分子極性表面積: 15.3Ų
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D464730-10mg |
N,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
102312-28-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5578-10G |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
102312-28-7 | 95% | 10g |
¥ 13,939.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5578-1G |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
102312-28-7 | 95% | 1g |
¥ 3,141.00 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00772214-1g |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
102312-28-7 | 97% | 1g |
¥4347.0 | 2023-04-06 | |
Enamine | EN300-207833-2.5g |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
102312-28-7 | 95% | 2.5g |
$1428.0 | 2023-09-16 | |
1PlusChem | 1P01BAK4-250mg |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine, Mixture of isomers |
102312-28-7 | 95% | 250mg |
$437.00 | 2025-03-19 | |
1PlusChem | 1P01BAK4-500mg |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine, Mixture of isomers |
102312-28-7 | 95% | 500mg |
$668.00 | 2025-03-19 | |
Aaron | AR01BASG-10g |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine, Mixture of isomers |
102312-28-7 | 95% | 10g |
$4331.00 | 2023-12-16 | |
Aaron | AR01BASG-100mg |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine, Mixture of isomers |
102312-28-7 | 95% | 100mg |
$372.00 | 2025-02-09 | |
Aaron | AR01BASG-500mg |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine, Mixture of isomers |
102312-28-7 | 95% | 500mg |
$808.00 | 2025-02-09 |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amineに関する追加情報
Introduction to N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No. 102312-28-7)
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is a highly intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a complex bicyclic framework, which makes it a versatile scaffold for the development of novel bioactive molecules. The compound's unique structural attributes, including its azabicyclo[3.2.1]octane core, have positioned it as a subject of extensive research in medicinal chemistry and drug discovery.
The chemical structure of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine encompasses a fused ring system that includes an azacyclic component, which is known to exhibit significant pharmacological potential. The presence of two methyl groups at the 8-position further enhances its structural complexity and influences its electronic and steric properties. These features make the compound an attractive candidate for designing molecules with specific biological activities, particularly in the context of enzyme inhibition and receptor binding.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine and biological targets. Studies have demonstrated that the compound's rigid bicyclic backbone can effectively mimic natural substrates or transition states, thereby facilitating the development of potent inhibitors or modulators of enzymatic pathways. This has opened up new avenues for therapeutic intervention in various diseases, including those associated with abnormal protein-protein interactions or metabolic dysregulation.
In addition to its structural significance, N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine has been explored as a building block in synthetic organic chemistry. Its unique reactivity allows for diverse functionalization strategies, enabling the construction of more complex derivatives with tailored pharmacological properties. Researchers have leveraged this compound to develop novel analogs that exhibit improved solubility, bioavailability, or target specificity compared to parent compounds.
The synthesis of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Techniques such as transition-metal-catalyzed cyclizations and intramolecular reactions have been employed to construct the bicyclic framework efficiently. These synthetic approaches not only showcase the versatility of the compound but also contribute to the broader toolkit available for medicinal chemists seeking to design innovative therapeutics.
One particularly noteworthy application of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's ability to bind tightly to ATP-binding pockets in kinases stems from its optimized steric and electronic profile. Preclinical studies have revealed promising results regarding its efficacy in modulating kinase activity, suggesting potential therapeutic benefits in vivo.
Furthermore, the bicyclic amine core of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine has been investigated for its role in enhancing drug-like properties such as metabolic stability and oral bioavailability. By incorporating this motif into drug candidates, researchers aim to improve their pharmacokinetic profiles, ensuring better absorption and reduced degradation by metabolic enzymes. This underscores the importance of structural scaffolds like this one in optimizing lead compounds for clinical development.
The growing interest in N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine has also spurred innovation in green chemistry approaches to its synthesis. Efforts are underway to develop more sustainable methodologies that minimize waste and energy consumption while maintaining high yields and purity standards. Such initiatives align with global trends toward environmentally responsible pharmaceutical manufacturing.
Looking ahead, future research on N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is likely to focus on expanding its applications in neuroscience and immunology. Preliminary data suggest that derivatives of this compound may interact with neurotransmitter receptors or immune modulatory pathways, offering new insights into potential treatments for neurological disorders or autoimmune conditions.
In conclusion, N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-am ine (CAS No: 102312287) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents with significant biological activity and drug-like properties。 Its unique chemical attributes continue to inspire innovation across multiple disciplines within pharmaceutical research。
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